(r)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol
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Overview
Description
2-[(1R)-1-Amino-2-hydroxyethyl]-4-chlorophenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-Amino-2-hydroxyethyl]-4-chlorophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with an appropriate amino alcohol under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a polar solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-Amino-2-hydroxyethyl]-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-chloro-2-hydroxyacetophenone, while substitution of the chlorine atom with a hydroxide ion can produce 2-[(1R)-1-Amino-2-hydroxyethyl]phenol.
Scientific Research Applications
2-[(1R)-1-Amino-2-hydroxyethyl]-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-[(1R)-1-Amino-2-hydroxyethyl]-4-chlorophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom can also participate in halogen bonding, further modulating the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Lacks the amino and hydroxyl groups, making it less versatile in terms of chemical reactivity.
2-Amino-4-chlorophenol: Similar structure but lacks the hydroxyl group on the ethyl chain.
2-Hydroxy-4-chlorophenol: Lacks the amino group, reducing its potential for forming hydrogen bonds with biological targets.
Uniqueness
2-[(1R)-1-Amino-2-hydroxyethyl]-4-chlorophenol is unique due to the presence of both an amino and a hydroxyl group, which allows for a wide range of chemical reactions and interactions with biological molecules. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10ClNO2 |
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Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-4-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m0/s1 |
InChI Key |
KXSKYLCQWOEVGA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@H](CO)N)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)O |
Origin of Product |
United States |
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